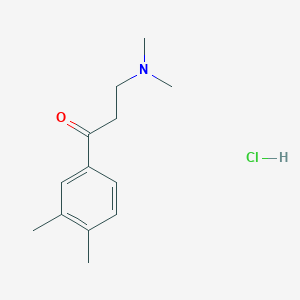
(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Descripción general
Descripción
The compound “(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a complex organic molecule that contains several functional groups . It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The presence of these functional groups could potentially give this compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxadiazole rings would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. Pyridine rings can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the pyridine and oxadiazol rings could affect its solubility, melting point, boiling point, and other properties .Mecanismo De Acción
The mechanism of action of (3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has also been shown to induce apoptosis (cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been reported to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential use as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use as an antimicrobial agent and as a fluorescent probe for detecting biological molecules.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for high yield and purity, and it has shown promising results in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in various applications.
Aplicaciones Científicas De Investigación
(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential use as an antimicrobial agent and as a fluorescent probe for detecting biological molecules.
Safety and Hazards
Propiedades
IUPAC Name |
(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.ClH/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNZGVQUPCWSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





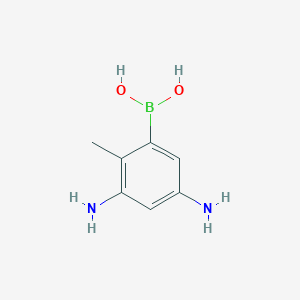
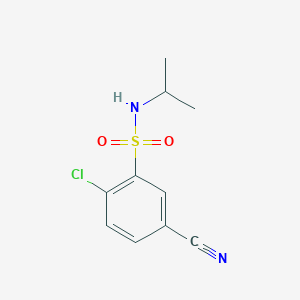
![[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1432156.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)

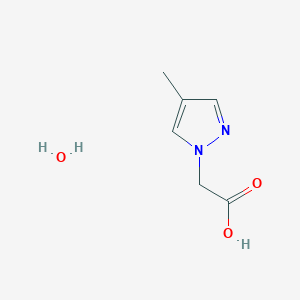
![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)
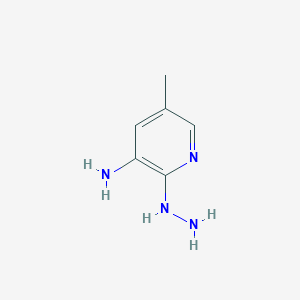
![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)
